N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 3,5-dimethyl-1,2-oxazole-4-carboxamide core linked to a 3,4-dimethoxyphenethylamine moiety. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with interactions in neurotransmitter systems or enzyme inhibition . The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, contributes to metabolic stability and bioavailability, making it a bioisostere for aromatic rings like benzene .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-15(11(2)22-18-10)16(19)17-8-7-12-5-6-13(20-3)14(9-12)21-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMYHJPIZATPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,5-dimethylisoxazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure Variations: Oxazole vs. Benzamide
Compound 1 : N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core : Benzamide (C₆H₅CONH-).
- Substituent : 3,4-Dimethoxyphenethylamine.
- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields Rip-B in 80% efficiency .
- Properties : Melting point = 90°C; NMR data confirms structural integrity (Tables 1 and 2 in ).
- Benzamides are more lipophilic, which may influence blood-brain barrier penetration compared to oxazoles.
Compound 2 : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Core : 3,5-Dimethyl-1,2-oxazole-4-carboxamide.
- Substituent : Same 3,4-dimethoxyphenethylamine as Rip-B.
- This could improve target selectivity or solubility compared to Rip-B.
Substituent Variations: Aromatic vs. Aliphatic Groups
Compound 3 : N-[2-(Cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Core : Same oxazole carboxamide as Compound 2.
- Substituent : Cyclohexenylethyl instead of 3,4-dimethoxyphenethyl.
- Comparison : The cyclohexenyl group is less aromatic and more flexible, which may reduce binding affinity to targets requiring planar aromatic interactions. This discontinuation highlights the importance of the 3,4-dimethoxyphenyl group in maintaining efficacy.
Complex Derivatives: Azanium Salts
Compound 4 : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structure : Dual 3,4-dimethoxyphenethyl groups connected via a carbamoylpropyl chain, forming a quaternary ammonium salt.
- Crystallography: Monoclinic (P21/c), Z = 4, Mr = 503.02 g/mol .
- Role: Intermediate in isoquinoline alkaloid synthesis, indicating utility in natural product-inspired drug discovery .
- Comparison : The azanium structure increases polarity and water solubility (due to chloride counterion), making it suitable for crystallization but less ideal for membrane permeability compared to neutral oxazole derivatives.
Pharmacologically Relevant Analogs
Compound 5: USP Verapamil Related Compound F [(3,4-Dimethoxyphenyl)methanol]
- Structure : Simple alcohol derivative of 3,4-dimethoxyphenyl.
- Role : Reference standard in pharmaceutical testing .
- Comparison : The absence of an amide or heterocycle limits its bioactivity but underscores the significance of the 3,4-dimethoxyphenyl group in medicinal chemistry.
Structural and Functional Analysis Table
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